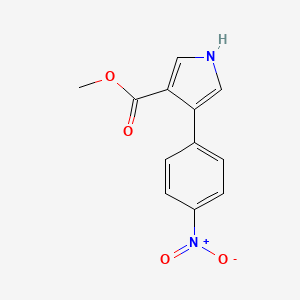

methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

Description

Methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate is a pyrrole derivative featuring a nitro-substituted phenyl group at position 4 and a methyl ester at position 3 of the pyrrole ring. Its molecular formula is C₁₂H₁₀N₂O₄, with a molecular weight of 246.22 g/mol. Notably, commercial availability of this compound is discontinued, as indicated in , which may limit current research applications.

Properties

IUPAC Name |

methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-18-12(15)11-7-13-6-10(11)8-2-4-9(5-3-8)14(16)17/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRIFKSPQVQBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Esterification: The carboxylate ester group is introduced by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.

Types of Reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-diones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products:

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Pyrroles: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: Used in the development of organic electronic materials due to its unique electronic properties.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate with key analogs:

Key Differences and Implications

Electron-Withdrawing Effects: The nitro group in the target compound enhances electrophilic reactivity compared to the chloro and trifluoromethyl groups. This may improve binding to biological targets, as seen in herbicidal activity against rape (Table 1, ). The trifluoromethyl analog () exhibits notable anti-inflammatory and cytotoxic properties, likely due to the stability and lipophilicity imparted by the -CF₃ group.

Molecular Weight and Solubility :

- The nitro derivative has a higher molecular weight (246.22 g/mol) than the chloro analog (235.67 g/mol), which may reduce solubility in polar solvents. The trifluoromethyl compound (205.14 g/mol) is lighter but more lipophilic.

Synthetic Accessibility :

- The target compound may be synthesized via one-pot alkylation/deprotection strategies, as described for related pyrrole derivatives ().

- Multicomponent reactions are effective for nitro-substituted pyrroles, though yields can be low (e.g., 10% for a nitropyrrole in ).

Biological Activity: Pyrrole derivatives with 4-nitrophenyl groups show herbicidal activity against dicot plants like rape, though activity against monocots (e.g., barnyard grass) is weak. The trifluoromethyl analog is prioritized in drug discovery for its cytotoxicity and protein kinase inhibition.

Biological Activity

Methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound features a pyrrole ring substituted with a nitrophenyl group and a methyl ester at the carboxylic acid position. This structural arrangement is crucial for its biological interactions.

Research indicates that compounds with similar structures to this compound exhibit various mechanisms of action:

- Inhibition of Bcl-2/Bcl-xL : Compounds in the pyrrole class have been identified as potent inhibitors of Bcl-2 and Bcl-xL proteins, which are key regulators of apoptosis in cancer cells. Specifically, modifications to the pyrrole structure can enhance binding affinities and cellular activity, leading to increased apoptosis in tumor cells .

- Antimicrobial Activity : Pyrrole derivatives have shown significant antibacterial properties by inhibiting DNA gyrase, an essential enzyme for bacterial replication. This mechanism has been linked to their ability to penetrate bacterial membranes and disrupt cellular functions .

Anticancer Activity

A study highlighted the synthesis of various pyrrole derivatives, including this compound, which were evaluated for their ability to inhibit tumor growth. The results indicated that these compounds could induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies .

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | 38 | Bcl-2/Bcl-xL |

| Compound 12 | 19 | Bcl-2/Bcl-xL |

| Compound 4 | 76 | Bcl-2 |

Table 1: Inhibition potency of selected pyrrole derivatives against Bcl-2/Bcl-xL proteins.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured against standard antibiotics, showcasing its potential as an alternative antimicrobial agent.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Table 2: Antibacterial activity of this compound.

Case Study 1: Anticancer Efficacy

In a controlled experiment involving H146 small-cell lung cancer cell lines, this compound was administered at various concentrations. The study found that higher concentrations led to significant reductions in cell viability, suggesting that this compound could be developed into a therapeutic agent for lung cancer treatment .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of pyrrole derivatives, including this compound. The compound was tested against multiple bacterial strains and exhibited promising results, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate, and how can purity be ensured?

- Methodological Answer : A common approach involves cyclocondensation reactions followed by esterification. For example, refluxing precursors (e.g., 4-nitrophenylacetylene derivatives) with methyl acetoacetate in xylene or toluene under inert conditions for 24–48 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) ensures purity. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and -NMR (CDCl₃, δ 6.5–8.5 ppm for aromatic protons) .

Q. How should researchers characterize the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal. Grow crystals via slow evaporation of a saturated solution in methanol. Use a diffractometer (e.g., Bruker APEX-II CCD) with MoKα radiation (λ = 0.71073 Å). Refine data with SHELXL-2014, constraining H-atoms to riding positions. Key parameters to report: space group (e.g., monoclinic ), unit cell dimensions (e.g., ), and bond angles (e.g., C–C–N = 119.17°). Validate with CCDC deposition (e.g., CCDC 1823263) .

Q. What spectroscopic techniques are critical for confirming the molecular structure?

- Methodological Answer :

- FT-IR : Look for ester C=O stretch (~1700 cm), nitro group asymmetrical stretching (~1520 cm), and pyrrole N–H bend (~3400 cm).

- -NMR : Assign peaks for pyrrole protons (δ 6.5–7.0 ppm), nitrophenyl protons (δ 7.8–8.5 ppm), and methyl ester (δ 3.8–4.0 ppm).

- MS (ESI+) : Confirm molecular ion peak ( [M+H] ≈ 261) and fragmentation patterns (e.g., loss of COOCH₃ group) .

Advanced Research Questions

Q. How can supramolecular interactions in the crystal lattice be analyzed?

- Methodological Answer : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts. Key interactions include:

- C–H···O hydrogen bonds (e.g., C12–H12···O1, distance = 2.47 Å, angle = 152°).

- π–π stacking between nitrophenyl and pyrrole rings (face-to-face distance ≈ 3.5 Å).

- Nitro-O···π interactions (e.g., O4···Cg1 distance = 3.42 Å). Visualize with fingerprint plots (e.g., surfaces) .

Q. How to resolve contradictions between experimental and computational bond parameters?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to optimize geometry. Compare computed bond lengths (e.g., O1–C5 = 1.2080 Å) and angles (e.g., C9–C10–N2 = 119.17°) with SC-XRD data. Discrepancies >0.02 Å may indicate crystal packing effects. Use root-mean-square deviation (RMSD) analysis to quantify deviations .

Q. What strategies optimize synthetic yields while minimizing side products?

- Methodological Answer :

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nitro group reactivity but may increase ester hydrolysis; balance with toluene for reflux.

- Temperature Control : Maintain 110–120°C to avoid decarboxylation. Monitor reaction progress via TLC (Rf ≈ 0.4 in hexane/EtOAc 7:3) .

Q. How to analyze electronic properties for structure-activity relationships (SAR)?

- Methodological Answer : Conduct time-dependent DFT (TD-DFT) to simulate UV-Vis spectra (λ ≈ 300–400 nm for nitrophenyl absorption). Calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) and electrostatic potential maps to identify electrophilic/nucleophilic sites. Correlate with biological activity (e.g., nitro group’s electron-withdrawing effect) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.